

Bifunctional PEG Linkers: A Technical Deep Dive into Amino-PEG2-C2-acid

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Compound of Interest

Compound Name: Amino-PEG2-C2-acid

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the role of the linker molecule is paramount. It is the critical bridge that connects potent payloads to targeted delivery vehicles, profoundly influencing the stability, efficacy, and overall therapeutic index of the resulting conjugate. Among the diverse array of linker technologies, bifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone, prized for their ability to enhance solubility, modulate pharmacokinetics, and provide a versatile scaffold for conjugation.

This in-depth technical guide focuses on the core features of a specific and widely utilized bifunctional PEG linker: **Amino-PEG2-C2-acid**. We will explore its chemical properties, delve into its applications in cutting-edge drug development, and provide detailed experimental methodologies for its use.

Core Concepts: Understanding Bifunctional PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer composed of repeating ethylene oxide units.^[1] Bifunctional PEG linkers are PEG chains with reactive functional groups at both ends, enabling the covalent attachment of two different molecules.^[2] These linkers are broadly categorized into two classes:

- **Homobifunctional Linkers:** Possess identical reactive groups at each terminus, making them suitable for crosslinking identical molecules or for applications where sequential conjugation is not required.[3]
- **Heterobifunctional Linkers:** Feature two distinct reactive groups, allowing for controlled, sequential conjugation of different molecules. This is particularly advantageous in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as it minimizes the formation of undesirable homodimers.[4]

The length of the PEG chain is a critical design parameter, directly impacting the physicochemical properties of the final conjugate. Shorter PEG linkers, such as those with 2 to 12 PEG units, can provide a balance between improved pharmacokinetics and potent cytotoxicity.[5] Longer PEG chains can significantly extend the in-vivo half-life but may sometimes lead to reduced cytotoxicity.[6]

A Closer Look at Amino-PEG2-C2-acid

Amino-PEG2-C2-acid is a heterobifunctional linker featuring a primary amine group (-NH₂) and a carboxylic acid group (-COOH) at opposite ends of a short PEG chain. This specific architecture makes it a versatile tool for a variety of bioconjugation applications. It is also classified as a cleavable linker, meaning it is designed to be stable in circulation but can be broken down to release its payload under specific physiological conditions, such as the acidic environment of a lysosome.[4][7]

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	3-(2-(2-aminoethoxy)ethoxy)propanoic acid	[8]
Molecular Formula	C7H15NO4	[9]
Molecular Weight	177.2 g/mol	[9]
CAS Number	791028-27-8	[9]
Appearance	White to off-white solid	[10]
Solubility	Soluble in DMSO	[11]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[7]

Applications in Drug Development

The unique properties of **Amino-PEG2-C2-acid** make it a valuable component in the development of sophisticated therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[12] The linker plays a critical role in the success of an ADC by ensuring the payload remains securely attached to the antibody in circulation and is efficiently released upon internalization into the target cancer cell.[13]

Amino-PEG2-C2-acid, with its cleavable nature, is well-suited for ADC development.[7] The carboxylic acid end can be conjugated to a targeting antibody, while the amine end can be attached to a cytotoxic payload. The short PEG chain helps to improve the solubility and reduce aggregation of the ADC, particularly when dealing with hydrophobic payloads.[6]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^[10] The linker in a PROTAC is not merely a spacer but a critical determinant of the efficacy of the resulting degrader.^[14]

Amino-PEG2-C2-acid can be used as a building block in the synthesis of PROTACs.^[7] Its bifunctional nature allows for the connection of a ligand that binds to the target protein and another ligand that recruits the E3 ligase. The flexibility and hydrophilicity of the short PEG chain can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.^[14]

Experimental Protocols

The following are generalized protocols for the use of **Amino-PEG2-C2-acid** in bioconjugation. Optimal reaction conditions, including molar ratios, reaction times, and temperatures, may need to be determined empirically for specific applications.

Activation of the Carboxylic Acid Group and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid end of **Amino-PEG2-C2-acid** using EDC and NHS, followed by conjugation to a molecule containing a primary amine (e.g., an antibody).

Materials:

- **Amino-PEG2-C2-acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Amine-containing molecule (e.g., antibody)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching solution (e.g., hydroxylamine, Tris, or glycine)
- Desalting column

Procedure:

- Activation of **Amino-PEG2-C2-acid**:
 - Dissolve **Amino-PEG2-C2-acid** in Activation Buffer.
 - Add EDC (e.g., 1.2-fold molar excess) and NHS or Sulfo-NHS (e.g., 1.5-fold molar excess) to the **Amino-PEG2-C2-acid** solution.[\[15\]](#)[\[16\]](#)
 - Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.[\[17\]](#)
- Quenching of EDC (Optional but Recommended):
 - Add a thiol-containing compound like DTT to quench the EDC.[\[17\]](#)
- Conjugation to the Amine-Containing Molecule:
 - Immediately add the activated **Amino-PEG2-C2-acid** solution to the amine-containing molecule dissolved in Coupling Buffer. A 10 to 20-fold molar excess of the activated linker is often used.[\[18\]](#)
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[\[16\]](#)
- Quenching of the Reaction:
 - Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[\[17\]](#)
- Purification:
 - Remove excess linker and byproducts using a desalting column or size-exclusion chromatography.[\[19\]](#)

Conjugation of the Amine Group to a Carboxylic Acid-Containing Molecule

This protocol describes the direct conjugation of the amine end of **Amino-PEG2-C2-acid** to a molecule containing a pre-activated carboxylic acid (e.g., an NHS ester).

Materials:

- **Amino-PEG2-C2-acid**
- NHS ester-activated molecule
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

Procedure:

- Dissolution of Reactants:
 - Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.
 - Dissolve **Amino-PEG2-C2-acid** in the Reaction Buffer.
- Conjugation Reaction:
 - Add the dissolved NHS ester-activated molecule to the **Amino-PEG2-C2-acid** solution. A 1:1 or 2:1 molar ratio is a common starting point.[\[15\]](#)
 - Stir the reaction mixture for 3-24 hours at room temperature, monitoring the progress by LC-MS or TLC.[\[15\]](#)
- Purification:
 - Purify the conjugate using standard organic synthesis workup procedures or by column chromatography.[\[15\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of bifunctional PEG linkers in bioconjugates. While specific data for **Amino-PEG2-C2-acid** is limited, the provided information on short-chain PEG linkers offers valuable insights.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

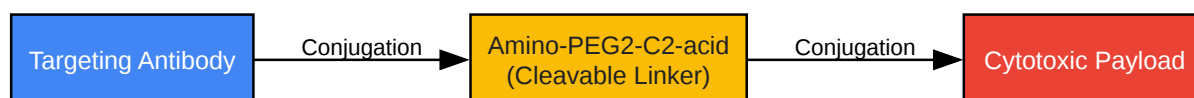
Linker Length	Typical Half-Life (in vivo)	Key Observations	Reference
No PEG Linker	Shorter	More susceptible to clearance from the body.	[5]
Short-Chain PEG (e.g., PEG2, PEG4, PEG8)	Moderately extended	Provides a balance between improved pharmacokinetics and potent cytotoxicity. A short PEG8 linker has been shown to clear faster than a non-PEGylated antibody while maintaining tumor uptake.	[5]
Long-Chain PEG (e.g., PEG12, PEG24)	Significantly longer	Can lead to greater accumulation in tumor tissue but may also decrease in vitro cytotoxicity.	[6]

Table 2: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR)

Linker Type	Typical DAR	Observations	Reference
Non-PEGylated	Variable, often lower with hydrophobic payloads	Hydrophobic interactions can lead to aggregation and lower conjugation efficiency.	[5]
Short-Chain PEG (e.g., PEG2, PEG3, PEG4)	Generally allows for higher and more consistent DAR	The hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.	[5]

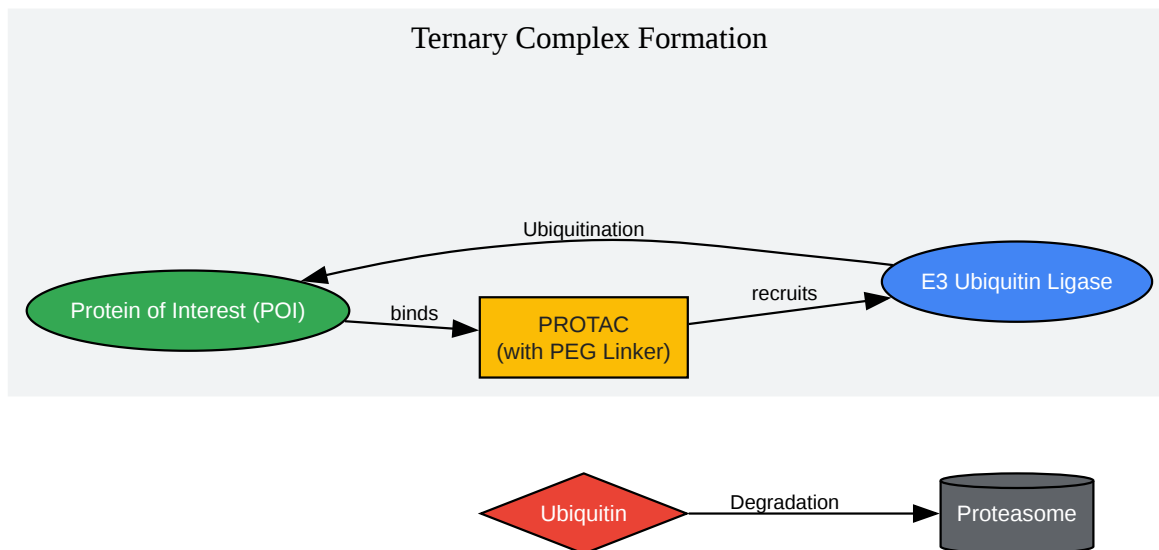
Visualizing Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate fundamental concepts discussed in this guide.



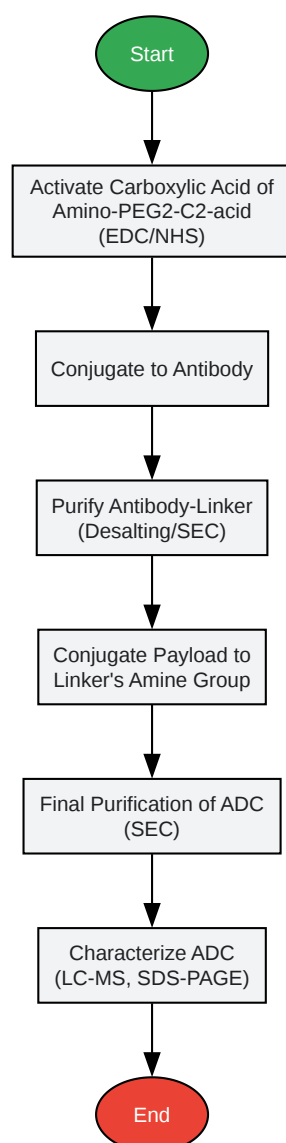
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Caption: Structure of an Antibody-Drug Conjugate (ADC).



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Caption: Mechanism of Action of a PROTAC.



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Caption: Generalized Workflow for ADC Synthesis.

Conclusion

Bifunctional PEG linkers, and specifically **Amino-PEG2-C2-acid**, represent a critical technology in the advancement of targeted therapeutics. Their ability to modulate solubility, stability, and pharmacokinetic properties, coupled with their versatile conjugation chemistry, makes them indispensable tools for researchers and drug developers. A thorough understanding of their core features, as outlined in this guide, is essential for the rational design and successful development of the next generation of bioconjugate drugs.

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